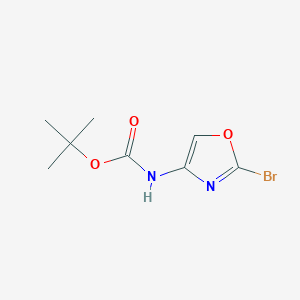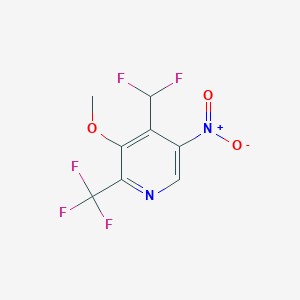
9,10-Anthracenedione, 1,5-dimethoxy-2-(2-methyl-2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethoxy-2-(2-methylallyl)anthracene-9,10-dione is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals. This compound, in particular, has unique structural features that make it of interest for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethoxy-2-(2-methylallyl)anthracene-9,10-dione typically involves the alkylation of 1,5-dimethoxyanthracene-9,10-dione with 2-methylallyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the alkylation process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethoxy-2-(2-methylallyl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce anthracene derivatives.
Aplicaciones Científicas De Investigación
1,5-Dimethoxy-2-(2-methylallyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 1,5-Dimethoxy-2-(2-methylallyl)anthracene-9,10-dione involves its interaction with cellular targets, such as enzymes and DNA. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit enzymes like topoisomerases, which are essential for DNA replication and repair, thereby exerting its cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Anthraquinone: A basic anthraquinone structure without additional substituents.
1,5-Dimethoxyanthracene-9,10-dione: Similar structure but lacks the 2-methylallyl group.
2-Hydroxy-1,5-dimethoxyanthracene-9,10-dione: Contains a hydroxyl group instead of the 2-methylallyl group.
Uniqueness
1,5-Dimethoxy-2-(2-methylallyl)anthracene-9,10-dione is unique due to the presence of the 2-methylallyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with biological targets and improve its solubility and stability compared to other anthraquinone derivatives.
Propiedades
Número CAS |
116162-03-9 |
|---|---|
Fórmula molecular |
C20H18O4 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
1,5-dimethoxy-2-(2-methylprop-2-enyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H18O4/c1-11(2)10-12-8-9-14-17(20(12)24-4)19(22)13-6-5-7-15(23-3)16(13)18(14)21/h5-9H,1,10H2,2-4H3 |
Clave InChI |
JCYAWXQHNJXZSK-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC=C3OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-([1,3]Oxazolo[4,5-b]quinoxalin-2-yl)-N,N-diphenylaniline](/img/structure/B13149827.png)
![[(3R)-5-oxooxolan-3-yl] 2-methylprop-2-enoate](/img/structure/B13149836.png)



![2-((4-Carbamoyl-3'-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)aceticacid](/img/structure/B13149861.png)



![[4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate](/img/structure/B13149892.png)
